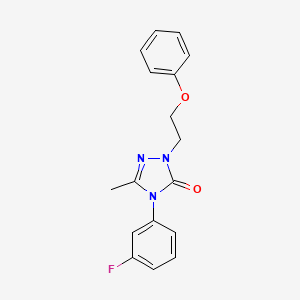

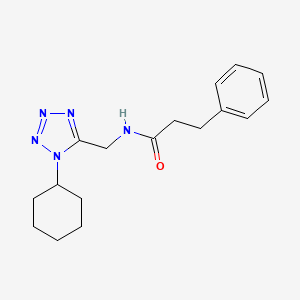

![molecular formula C20H19NO4S2 B2669894 Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941935-51-9](/img/structure/B2669894.png)

Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Microbial Metabolism

A study by Cripps (1973) explored the microbial metabolism of thiophen-2-carboxylate, a compound closely related to methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate. The research identified an organism capable of using thiophen-2-carboxylate as a sole source of carbon, energy, and sulphur, highlighting its potential in biodegradation processes (Cripps, 1973).

Organic Synthesis

Abaee and Cheraghi (2013) demonstrated the use of thiophene derivatives in a four-component Gewald reaction under organocatalyzed aqueous conditions. This study illustrates the role of thiophene compounds in facilitating efficient room-temperature formation of certain derivatives, which are significant in organic synthesis (Abaee & Cheraghi, 2013).

Photochemical Studies

Andersson and Bobinger (1996) studied the photochemical degradation of thiophene derivatives in aqueous solutions, providing insights into the fate of such compounds following oil spills. This research is crucial for understanding the environmental impact and degradation pathways of thiophene-based compounds (Andersson & Bobinger, 1996).

Polymerization Processes

Research by Wrzyszczyński et al. (2000) involved sulfur-containing carboxylic acids, similar in structure to the specified compound, in photoinduced free-radical polymerizations. This study is significant for understanding the polymerization capabilities of sulfur-containing carboxylates (Wrzyszczyński et al., 2000).

Catalytic Applications

Bheeter, Bera, and Doucet (2013) researched the palladium-catalyzed direct regiospecific arylation of thiophenes, including sulfamoyl substituted thiophene-2-carboxylates. This study has implications for the use of such compounds in catalytic processes, particularly in organic synthesis (Bheeter, Bera, & Doucet, 2013).

Electrophilic Synthesis

Shibata et al. (1996) developed a novel electrophilic sulfenylating agent, which can be related to the synthesis and manipulation of thiophene-based compounds like this compound. Their work contributes to the broader understanding of synthesizing and protecting thiol groups in chemistry (Shibata et al., 1996).

properties

IUPAC Name |

methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-13-8-10-15(11-9-13)16-12-26-18(20(22)25-3)19(16)27(23,24)21-17-7-5-4-6-14(17)2/h4-12,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJVTJIWJJJQPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC=C3C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

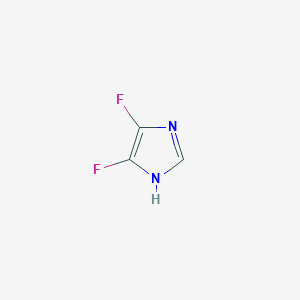

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)

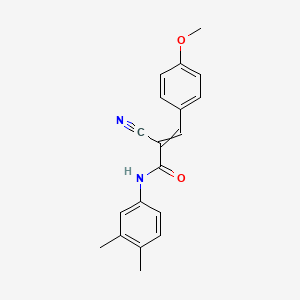

![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)

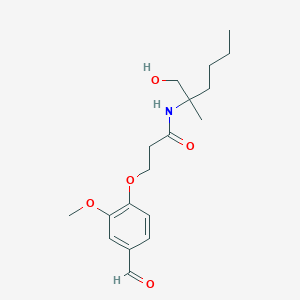

![3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669818.png)

![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669825.png)